molecular formula C16H17F3O3 B1465066 cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-64-3

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No. B1465066
M. Wt: 314.3 g/mol
InChI Key: XQKZBVGBIMPIMD-UHFFFAOYSA-N
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Description

The compound “cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 314.3 . The IUPAC name for this compound is 4-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17F3O3/c17-16(18,19)13-4-2-1-3-12(13)14(20)9-10-5-7-11(8-6-10)15(21)22/h1-4,10-11H,5-9H2,(H,21,22)/t10-,11+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Photochemistry of Acyl Azides : The study of the photochemistry of acyl azides, including derivatives similar to the compound , has provided insights into the formation of isocyanates and tricyclic δ-lactams. This research area illuminates the reaction pathways of complex organic compounds under light exposure (Brown, 1964).
  • Synthesis of Fluoren-9-ones : Research on the synthesis of fluoren-9-ones from cyclohexene-1-carboxylate illustrates the compound's role in generating complex polycyclic aromatic hydrocarbons, highlighting its utility in organic synthesis (Ramana & Potnis, 1993).

Structural and Conformational Studies

  • Molecular Conformations : Investigations into the molecular conformations of aminomethyl-cyclohexanecarboxylic acids provide valuable data on the preferred staggered forms in aqueous solutions, aiding in understanding the molecule's behavior in biological systems (Yanaka et al., 1981).
  • Crystal Structures : The study of crystal structures of compounds like the title compound with o-phenylenediamine explores the cis and trans annelation in cyclohexane, contributing to the field of crystallography and molecular design (Sillanpää, Csende, & Stájer, 1995).

Chemical Intermediates and Reaction Mechanisms

  • Reactivity with Aromatic Substrates : The compound's reactivity with aromatic substrates under certain conditions forms complex intermediates, serving as a foundation for synthesizing novel organic molecules. This reactivity profile is instrumental in advancing organic chemistry and material science (Mathur & Saxena, 1982).

properties

IUPAC Name

(1R,2R)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKZBVGBIMPIMD-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641389
Record name (1R,2R)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

CAS RN

735274-64-3
Record name (1R,2R)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
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